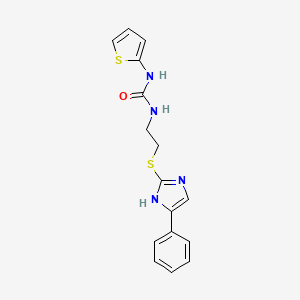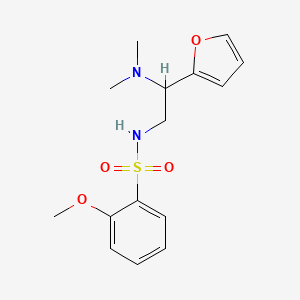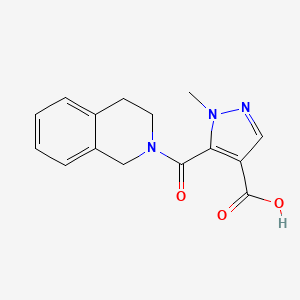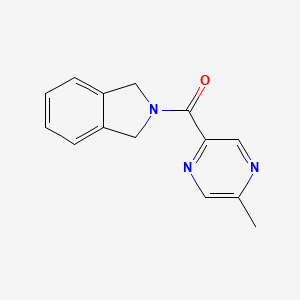
2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-amine serves as a precursor in the synthesis of a wide array of novel compounds. Its utility in organic synthesis is underscored by its involvement in the preparation of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been used in the development of pyrrolidine derivatives, which are pivotal for creating compounds with potential therapeutic applications. Such derivatives are explored for their selectivity and bioactivity, enhancing the pharmacophore space due to the saturated nature of the pyrrolidine ring, contributing to stereochemistry, and increasing three-dimensional coverage (Giovanna Li Petri et al., 2021).
Environmental Remediation
The structural features of this compound facilitate its application in environmental remediation, particularly in the degradation of pollutants. Research indicates its potential involvement in the biodegradation processes of polycyclic aromatic hydrocarbons (PAHs), which are significant environmental contaminants with toxicity, mutagenicity, and carcinogenicity. Microbial degradation, where this compound could play a role, is a major process for PAH removal, highlighting the environmental importance of understanding its chemical behavior and interactions (A. K. Haritash & C. Kaushik, 2009).
Pharmaceutical Development
In the pharmaceutical industry, this compound's derivatives are investigated for their pharmacological properties. Its versatility is evident in the synthesis of compounds that exhibit a broad spectrum of biological activities. The modification of this compound through various chemical reactions can lead to the development of novel drugs with improved efficacy and safety profiles. Its role in the design of new pyrrolidine compounds with diverse biological profiles is significant for medicinal chemistry, offering pathways to discover drugs with optimized therapeutic potential (Giovanna Li Petri et al., 2021).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-11(15-5-1-2-6-15)10-3-4-12-13(7-10)17-9-16-12/h3-4,7,11H,1-2,5-6,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWIWXLYIWZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2562533.png)

![2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile](/img/structure/B2562538.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)
![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
